M1A Is the Most Abundant Urinary Metabolite of AB-CHMINACA: Direct Quantification vs. M3
In the first and only study to date using authenticated reference standards for exact identification and quantification of AB-CHMINACA metabolites in genuine human urine, M1A (reported as M1, 4-hydroxycyclohexylmethyl AB-CHMINACA) was the single most abundant metabolite detected. Its mean concentration of 52.8 ± 3.44 ng/mL exceeded that of the only other detectable urinary metabolite, M3 (N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine), which measured 41.3 ± 5.04 ng/mL (n=10 each) [1]. This represents a 27.8% higher mean concentration for M1A relative to M3 in the same specimen. No other metabolites from an eight-standard panel—including the commonly cited M2—were detectable in urine [1].
| Evidence Dimension | Urinary metabolite concentration (ng/mL) in authentic human postmortem urine |
|---|---|
| Target Compound Data | M1A (4-hydroxycyclohexylmethyl AB-CHMINACA): 52.8 ± 3.44 ng/mL (n=10) |
| Comparator Or Baseline | M3 (carboxylated valine metabolite): 41.3 ± 5.04 ng/mL (n=10) |
| Quantified Difference | M1A exceeds M3 by 11.5 ng/mL absolute; M1A/M3 ratio = 1.28; 27.8% higher mean concentration |
| Conditions | Postmortem urine specimen from a confirmed AB-CHMINACA user; QuEChERS extraction with dispersive SPE; LC-MS/MS analysis (n=10 replicate determinations); before/after β-glucuronidase hydrolysis |
Why This Matters
When developing or validating a urine-based LC-MS/MS method for AB-CHMINACA consumption, M1A should be the primary quantitative target due to its superior urinary abundance, maximizing signal-to-noise and ensuring the lowest achievable limit of detection among validated urinary biomarkers.
- [1] Wurita A, Hasegawa K, Minakata K, Gonmori K, Nozawa H, Yamagishi I, Suzuki O, Watanabe K. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser. Leg Med (Tokyo). 2016 Mar;19:113-118. doi:10.1016/j.legalmed.2015.07.011. PMID: 26257317. View Source
